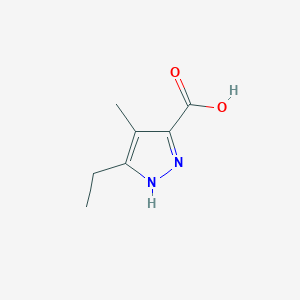

5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid

Descripción general

Descripción

El agonista del receptor GPR109-2 es un compuesto que se dirige al receptor de ácido hidroxicarboxílico 2, también conocido como GPR109A. Este receptor es un receptor acoplado a proteína G que se activa mediante ácido nicotínico y butirato. El agonista del receptor GPR109-2 ha sido estudiado por sus potenciales efectos terapéuticos en diversas enfermedades, incluyendo enfermedades cardiovasculares, trastornos metabólicos y condiciones inflamatorias .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del agonista del receptor GPR109-2 implica múltiples pasos, incluyendo la formación de intermediarios clave y la reacción de acoplamiento final. Las rutas sintéticas específicas y las condiciones de reacción pueden variar dependiendo de la pureza y el rendimiento deseados del compuesto. Los reactivos comunes utilizados en la síntesis incluyen disolventes orgánicos, catalizadores y grupos protectores para garantizar la estabilidad de los intermediarios .

Métodos de producción industrial

La producción industrial del agonista del receptor GPR109-2 normalmente implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y minimizar los costes. Esto puede incluir el uso de reactores de flujo continuo, equipos de síntesis automatizados y técnicas de purificación avanzadas como la cromatografía y la cristalización .

Análisis De Reacciones Químicas

Tipos de reacciones

El agonista del receptor GPR109-2 experimenta diversas reacciones químicas, incluyendo:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, normalmente utilizando agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen ácidos, bases, disolventes y catalizadores. Las condiciones de reacción, como la temperatura, la presión y el pH, se controlan cuidadosamente para garantizar el resultado deseado. Por ejemplo, las reacciones de oxidación pueden requerir temperaturas elevadas y condiciones ácidas, mientras que las reacciones de reducción se pueden llevar a cabo a temperaturas más bajas y en atmósferas inertes .

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación del agonista del receptor GPR109-2 puede producir derivados oxidados con diferentes grupos funcionales, mientras que la reducción puede producir formas reducidas con propiedades químicas alteradas .

Aplicaciones Científicas De Investigación

Neurological Disorders

Recent studies have highlighted the potential of 5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid as a therapeutic agent in treating central nervous system (CNS) disorders. It acts as a partial agonist for trace amine-associated receptors (TAARs), particularly TAAR1. This mechanism suggests applications in managing conditions such as:

- Attention Deficit Hyperactivity Disorder (ADHD)

- Schizophrenia

- Bipolar Disorder

- Depression

- Parkinson’s Disease

The compound exhibits a favorable safety profile compared to existing treatments, potentially offering reduced side effects while maintaining efficacy .

Antidepressant and Anxiolytic Effects

Research indicates that compounds targeting TAARs may provide antidepressant and anxiolytic effects without the metabolic side effects associated with traditional antidepressants. The ability of this compound to selectively engage with these receptors positions it as a promising candidate for further development in psychiatric therapeutics .

Pesticide Development

The pyrazole derivatives, including this compound, are being explored for their potential as agrochemicals. They demonstrate effectiveness against various phytopathogenic fungi and pests, making them suitable for use in crop protection strategies. The compound's structure allows for modifications that can enhance its fungicidal and insecticidal properties .

Synthesis of Agrochemicals

The synthesis of this compound can lead to the development of novel agrochemicals that are more environmentally friendly compared to traditional pesticides. For instance, formulations derived from pyrazole carboxylic acids are noted for their low toxicity and high efficacy against agricultural pests, suggesting a dual benefit in terms of crop yield and environmental safety .

Synthesis Techniques

The synthesis of this compound typically involves several chemical reactions that can be optimized for yield and purity. Methods include:

- Condensation Reactions: Utilizing various reagents to form the pyrazole ring structure.

- Carboxylation Processes: Introducing carboxylic acid functional groups to enhance biological activity.

These synthetic routes are crucial for producing derivatives with specific biological activities .

Case Studies

Mecanismo De Acción

El agonista del receptor GPR109-2 ejerce sus efectos al unirse al receptor de ácido hidroxicarboxílico 2, que es un receptor acoplado a proteína G. Al unirse, activa el receptor y desencadena una cascada de eventos de señalización intracelular. Estos eventos incluyen la activación de proteínas G, la modulación de segundos mensajeros como el monofosfato cíclico de adenosina, y la regulación de las vías de señalización posteriores involucradas en la inflamación, el metabolismo de los lípidos y la supervivencia celular .

Comparación Con Compuestos Similares

El agonista del receptor GPR109-2 es único en comparación con otros compuestos similares debido a su afinidad de unión específica y selectividad para el receptor de ácido hidroxicarboxílico 2. Los compuestos similares incluyen:

Ácido nicotínico: Un compuesto natural que también activa el receptor de ácido hidroxicarboxílico 2 pero con diferentes propiedades farmacocinéticas.

Otros agonistas del receptor GPR109: Diversos agonistas sintéticos que se han desarrollado para dirigirse al receptor de ácido hidroxicarboxílico 2 con diferentes grados de potencia y selectividad.

El agonista del receptor GPR109-2 destaca por su mayor potencia y selectividad, lo que lo convierte en una herramienta valiosa para la investigación científica y las potenciales aplicaciones terapéuticas .

Actividad Biológica

5-Ethyl-4-methyl-1H-pyrazole-3-carboxylic acid (CAS Number: 957129-38-3) is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article reviews its biological activity, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

Overview of Pyrazole Derivatives

Pyrazoles are known for their wide range of pharmacological effects, including anti-inflammatory, anticancer, and antidiabetic properties. The biological activity of pyrazole derivatives often stems from their ability to interact with various biological targets, such as enzymes and receptors. While the specific targets of this compound are not fully elucidated, its classification suggests potential interactions with similar targets observed in other pyrazole compounds.

Enzyme Inhibition

One of the notable mechanisms through which this compound exerts its effects is through the inhibition of D-amino acid oxidase (DAO). This enzyme is involved in the metabolism of D-amino acids and contributes to oxidative stress when overactive. By inhibiting DAO, this compound can reduce oxidative stress in cells, thereby protecting them from damage caused by reactive oxygen species (ROS) .

Interaction with Receptors

Recent studies have indicated that this compound acts as a partial agonist at the human trace amine-associated receptor 1 (hTAAR1). This receptor is implicated in various neurological processes and may play a role in disorders such as ADHD and schizophrenia. The compound's selectivity for hTAAR1 over other receptors suggests a favorable side effect profile compared to other pharmacological agents targeting similar pathways .

The biochemical properties of this compound include:

- Stability : The compound demonstrates relative stability in laboratory conditions, which is crucial for maintaining its biological activity over time.

- Cellular Effects : It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, prolonged exposure to this compound has been shown to sustain DAO inhibition, leading to long-term protective effects against oxidative stress.

Anticancer Activity

Research has highlighted the anticancer potential of pyrazole derivatives. For example, compounds structurally related to this compound have displayed significant cytotoxicity against various cancer cell lines. A study reported that pyrazole derivatives exhibited IC50 values ranging from 3.79 µM to 42.30 µM against MCF7 and NCI-H460 cell lines . While specific data for this compound is limited, its structural similarities suggest it may possess comparable anticancer properties.

Metabolic Pathways

The compound is also involved in several metabolic pathways that influence metabolite levels within cells. Its interaction with DAO not only affects oxidative stress but may also modulate metabolic fluxes related to amino acid metabolism .

Data Table: Biological Activity Summary

Propiedades

IUPAC Name |

5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-3-5-4(2)6(7(10)11)9-8-5/h3H2,1-2H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFNJGDMJKJLUGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NN1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901245494 | |

| Record name | 5-Ethyl-4-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901245494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957129-38-3 | |

| Record name | 5-Ethyl-4-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957129-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethyl-4-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901245494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.